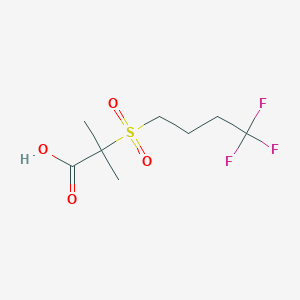
2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid
Übersicht
Beschreibung
2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid (MTPPA) is an organic compound that is used in a variety of scientific research applications. It is a type of carboxylic acid, and its structure is composed of an alkyl group, a sulfonyl group, and a propionic acid group. MTPPA has been studied extensively in the lab, and its numerous applications have been explored in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact Studies
Studies have explored the environmental and health impacts of perfluoroalkyl acids (PFAAs), a group of compounds related to 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid. One significant area of research has been the investigation of how these compounds affect DNA methylation, which is a potential marker of cardiovascular risk. For instance, a study found that serum levels of certain PFAAs were associated with variations in LINE-1 DNA methylation in humans (Watkins et al., 2014).
Atmospheric Chemistry
The atmospheric chemistry and environmental fate of compounds related to 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid have been studied, providing insights into their reactions and breakdown products in the atmosphere. For example, research on N-methyl perfluorobutane sulfonamidoethanol (a compound structurally similar to the one ) showed its reaction with OH radicals and identified its primary degradation products (D’eon et al., 2006).
Biomaterials and Coatings
Research in biomaterials has led to the development of novel materials and coatings using perfluoroalkanesulfoneimides, which share a sulfonyl functional group with 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid. A study described the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by these compounds and investigated their applications, including electrophoretic deposition with bioactive glass (Hayashi & Takasu, 2015).
Environmental Contamination and Treatment
Perfluorochemicals (PFCs), which are structurally related to the compound , have been a significant concern due to their environmental persistence and potential health impacts. Studies have investigated the occurrence, sources, and treatment of PFCs in various environments, contributing to understanding the broader impact and management strategies of these substances. For instance, research characterized the occurrence and sources of PFC compounds in surface waters, providing insight into their environmental distribution and potential sources (Nguyen et al., 2011).
Eigenschaften
IUPAC Name |
2-methyl-2-(4,4,4-trifluorobutylsulfonyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O4S/c1-7(2,6(12)13)16(14,15)5-3-4-8(9,10)11/h3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYFTDHREOUWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)CCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)

![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)
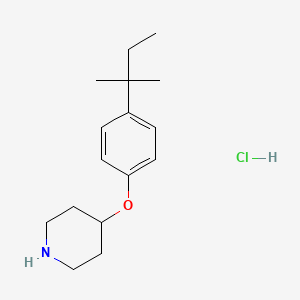
![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)
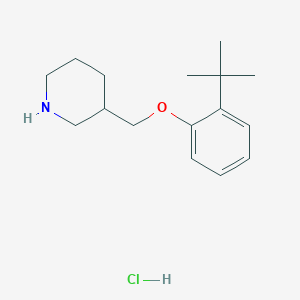
![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397697.png)
![3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397702.png)
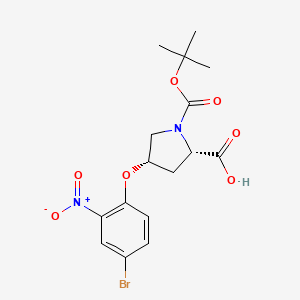
![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)
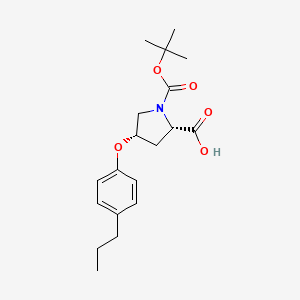
![4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397707.png)
![4-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397708.png)